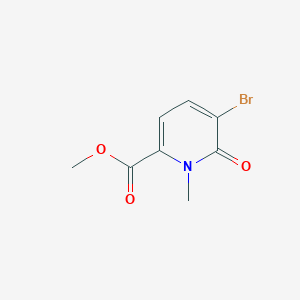
tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the indazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves the esterification of the resulting bromo-indazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dehalogenated or hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while oxidation and reduction reactions can produce N-oxides or dehalogenated products, respectively .
Scientific Research Applications
tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with anticancer, anti-inflammatory, and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indazole core can interact with various biological pathways, potentially leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate
- tert-Butyl 2-(6-chloro-1H-indazol-3-yl)acetate
- tert-Butyl 2-(6-fluoro-1H-indazol-3-yl)acetate
Uniqueness
tert-Butyl 2-(6-bromo-1H-indazol-3-yl)acetate is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This allows for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-2H-indazol-3-yl)acetate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)7-11-9-5-4-8(14)6-10(9)15-16-11/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
VYHSJNASHLPIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


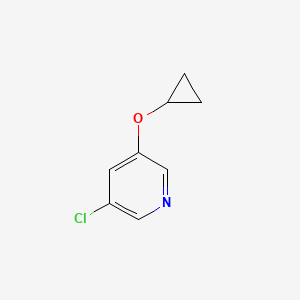
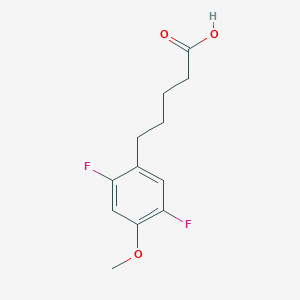
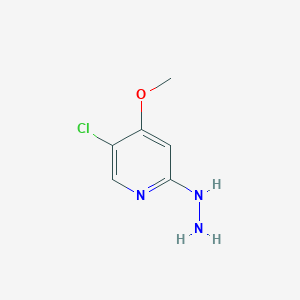
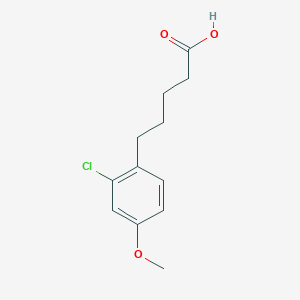
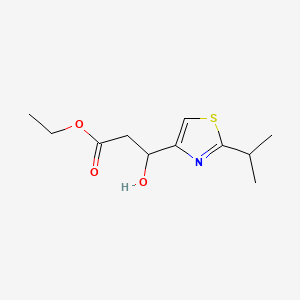


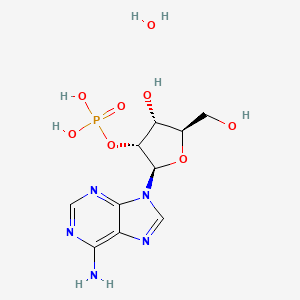
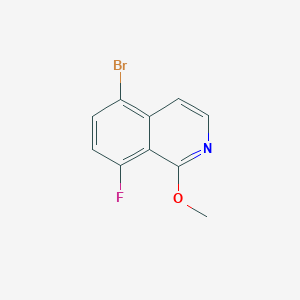
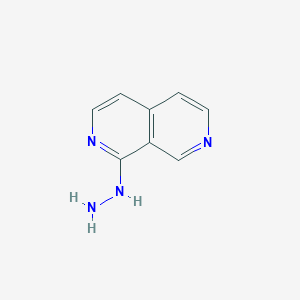
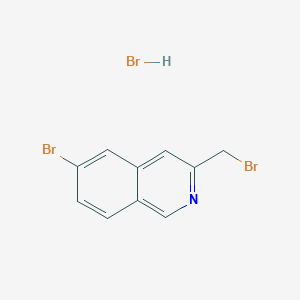
![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)

